molecular formula C13H19N3O B14893488 (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone

(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone

Cat. No.: B14893488
M. Wt: 233.31 g/mol
InChI Key: NMWOVARWOHEPGG-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of pyridine and piperidine, featuring an aminopyridine moiety and an ethylpiperidine group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Aminopyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with ammonia to form 2-aminopyridine.

    Formation of the Piperidine Intermediate: 3-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.

    Coupling Reaction: The final step involves the coupling of 2-aminopyridine with 3-ethylpiperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group.

    Substitution: The aminopyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can interact with biological receptors, potentially modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness

(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is unique due to the presence of both aminopyridine and ethylpiperidine moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(6-aminopyridin-2-yl)-(3-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H19N3O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-12(14)15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,14,15)

InChI Key

NMWOVARWOHEPGG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)C(=O)C2=NC(=CC=C2)N

Origin of Product

United States

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